![molecular formula C20H21N3O3 B5618597 2-(2-methoxyethyl)-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-1,3-benzoxazole](/img/structure/B5618597.png)
2-(2-methoxyethyl)-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-1,3-benzoxazole
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Overview
Description
The scientific exploration of complex organic compounds often encompasses the synthesis, structural analysis, and investigation of their physical and chemical properties. These compounds are of interest due to their potential applications in pharmaceuticals, material science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler building blocks. Techniques such as ring closure reactions, substitution reactions, and catalytic processes are common. For example, the synthesis of similar benzoxazole derivatives has been achieved through various organic synthesis methodologies, demonstrating the versatility of synthetic strategies in creating complex molecules (Gumus et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT are employed to elucidate structures. Studies on similar compounds have shown the importance of molecular structure in determining the compound's properties and reactivity (Moustafa & Girgis, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-12-9-19-22-16-8-7-14(13-18(16)26-19)20(24)23-11-4-6-17(23)15-5-2-3-10-21-15/h2-3,5,7-8,10,13,17H,4,6,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSLJCMVEKTFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCCC3C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-1,3-benzoxazole |
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